molecular formula C19H25N5O2 B3020027 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 946249-48-5

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Katalognummer: B3020027
CAS-Nummer: 946249-48-5
Molekulargewicht: 355.442
InChI-Schlüssel: WREUOOPYHFSIKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It features a molecular structure combining pyrimidine and piperazine heterocycles, which are known to be backbone components in many pharmacologically active compounds . These structural motifs are frequently associated with a broad spectrum of biological activities . While specific biological data for this exact compound requires further investigation, research on closely related pyrimidinyl-piperazine carboxamide derivatives has demonstrated significant potential. For instance, such compounds have been reported to exhibit potent inhibitory activity against enzymes like α-glucosidase, which is a key target in managing type 2 diabetes . The presence of the propoxy and methyl substituents on the pyrimidine ring, along with the phenyl carboxamide, contributes to the compound's overall molecular properties and may influence its interaction with biological targets . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a building block or reference standard in their investigations.

Eigenschaften

IUPAC Name

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-3-13-26-18-14-17(20-15(2)21-18)23-9-11-24(12-10-23)19(25)22-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREUOOPYHFSIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a piperazine derivative that has drawn attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_4O with a molecular weight of approximately 320.43 g/mol. Its structure features a piperazine ring, a pyrimidine moiety, and a phenyl group, which are critical for its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound may act as a selective serotonin reuptake inhibitor (SSRI), contributing to its antidepressant effects .
  • Antipsychotic Properties : The piperazine scaffold is commonly associated with antipsychotic medications. Preliminary studies suggest that this compound may exhibit antipsychotic-like effects in animal models, potentially by antagonizing dopamine receptors .
  • Neuroprotective Effects : Some derivatives of piperazine have demonstrated neuroprotective properties against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases .

The biological activity of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide can be attributed to several mechanisms:

  • Receptor Binding : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors, influencing mood and behavior.
  • Signal Transduction Modulation : It may affect intracellular signaling pathways associated with neuroprotection and synaptic plasticity, crucial for learning and memory processes.

Case Study 1: Antidepressant Efficacy

A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, suggesting potential for clinical application in treating depression .

Case Study 2: Neuroprotection in Models of Stroke

In vitro experiments showed that the compound protected neuronal cells from ischemic damage in cultured neurons exposed to oxygen-glucose deprivation. This suggests its potential utility in stroke therapy and warrants further investigation into its neuroprotective mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive-like behaviors
AntipsychoticPotential D2 receptor antagonism
NeuroprotectiveProtection against ischemic damage

Wissenschaftliche Forschungsanwendungen

Overview

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic compound notable for its complex molecular structure and potential biological activities. The compound features a pyrimidine ring with specific substitutions that enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that compounds similar to 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide exhibit various biological activities, including:

  • GPR119 Receptor Agonism : This compound has been identified as a GPR119 receptor agonist, which is significant for its potential in treating metabolic disorders such as diabetes and obesity. GPR119 activation is associated with increased insulin secretion and improved glucose homeostasis .
  • CNS Activity : Due to its piperazine structure, the compound may exhibit central nervous system (CNS) activity, potentially influencing mood and anxiety disorders. Similar compounds have demonstrated anxiolytic and antidepressant effects.

Synthetic Pathways

The synthesis of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide can be achieved through various methods, including:

  • Pyrimidine Functionalization : Modifying the pyrimidine ring to introduce the propoxy and methyl groups.
  • Piperazine Coupling : Reacting the functionalized pyrimidine with a phenylpiperazine derivative under controlled conditions to form the final carboxamide product.

These synthetic routes are essential for producing analogs with enhanced pharmacological properties.

Applications in Research

The applications of this compound in scientific research include:

  • Drug Development : As a lead compound for developing new drugs targeting metabolic diseases, particularly those involving GPR119 receptors.
  • Pharmacological Studies : Investigating the pharmacodynamics and pharmacokinetics of the compound to understand its therapeutic potential and safety profile.
  • Structure–Activity Relationship (SAR) Studies : Analyzing how structural modifications affect biological activity, which is crucial for optimizing drug candidates.

Vergleich Mit ähnlichen Verbindungen

4-(1H-Indol-4-yl)-N-phenylpiperazine-1-carboxamide

  • Structure : Replaces the pyrimidine core with an indole ring.
  • Activity : Identified as a GOT1 inhibitor via high-throughput screening but initially exhibited suboptimal potency (IC₅₀ >100 µM). Medicinal chemistry optimization improved potency by >10-fold, making it a lead candidate for PDAC therapy .
  • Pharmacokinetics (PK) : Mouse PK studies highlighted metabolic instability, prompting further structural refinements .

PF-04859989

  • Structure : Contains a hydroxamate group instead of a carboxamide.
  • Activity: Dual inhibitor of GOT1 and kynurenine aminotransferase 2 (KAT2), with IC₅₀ values in the micromolar range. However, rapid O-glucuronidation of the hydroxamate limits its in vivo utility .

N-(1,3-Benzothiazol-7-yl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

  • Structure : Benzothiazole substituent on the carboxamide group.
  • Activity : Moderate GOT1 inhibition (IC₅₀ = 100 µM), suggesting that bulkier aromatic groups reduce binding efficiency .

Derivatives with Modified Pyrimidine Substituents

N-(3-Chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946231-93-2)

  • Structure : Isopropoxy substitution at position 6 and chloro-fluorophenyl carboxamide.
  • No direct potency data reported, but structural similarities suggest comparable GOT1 inhibition .

4-(6-Cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide (CAS: 1797957-80-2)

  • Structure : Cyclopropyl and thiophenmethyl substituents.
  • Activity: Targets unknown; the thiophene group may confer distinct electronic properties for alternative enzyme interactions .

Carboxamide Variants with Diverse Aromatic Substitutions

N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4)

  • Structure: Quinazolinone core with a chlorophenyl carboxamide.
  • Activity: Demonstrated 45.2% yield and melting point of 197.9–199.6°C.

4-(3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)-N-phenylpiperazine-1-carboxamide

  • Structure : Thiadiazole ring with methoxyphenyl substitution.
  • Activity: Targets fatty-acid amide hydrolase 1 (FAAH1), highlighting how minor structural changes redirect selectivity away from GOT1 .

Data Tables

Table 1: Comparative Analysis of GOT1 Inhibitors

Compound Name Core Structure Key Substituents IC₅₀ (µM) Target Selectivity PK Challenges
4-(2-Methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide Pyrimidine Methyl, propoxy, phenyl N/A GOT1 Under investigation
4-(1H-Indol-4-yl)-N-phenylpiperazine-1-carboxamide Indole Phenyl >100 GOT1 Metabolic instability
PF-04859989 Hydroxamate Aryl hydroxamate ~10 GOT1, KAT2 Rapid glucuronidation
4-(6-Chloro-1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide Indole Chlorophenyl 46 GOT1 N/A

Table 2: Impact of Substituents on Physicochemical Properties

Compound Name Substituent Position 6 Melting Point (°C) Yield (%)
N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) Quinazolinone 197.9–199.6 45.2
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Fluorophenyl 196.5–197.8 57.3

Key Findings and Implications

Structural Determinants of Potency :

  • Pyrimidine-based analogues (e.g., 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide) show promise due to their balanced hydrophobicity and enzyme-binding efficiency .
  • Indole derivatives require halogenation (e.g., 6-chloro substitution) to enhance potency, as seen in the 46 µM IC₅₀ of 4-(6-Chloro-1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide .

PK Optimization Challenges :

  • Hydroxamate-containing compounds (e.g., PF-04859989) face rapid metabolism, necessitating functional group replacements .
  • Propoxy and isopropoxy groups improve metabolic stability compared to smaller alkoxy substituents .

Therapeutic Potential: GOT1 inhibitors are primarily explored for PDAC, but structural diversification (e.g., thiadiazole derivatives) opens avenues for targeting other enzymes like FAAH1 .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine core via cyclization of 1,3-dicarbonyl derivatives with amidines or urea under acidic conditions .
  • Step 2 : Functionalization of the piperazine ring. For example, coupling the pyrimidine intermediate with N-phenylpiperazine-1-carboxamide using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Optimized conditions include refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) with K2_2CO3_3 as a base, achieving yields of 58–65% .
  • Step 3 : Purification via column chromatography or recrystallization, with purity validated by HPLC (>98%) .

Basic: What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6_6) confirm substituent positions and piperazine ring conformation. Key signals include aromatic protons (δ 7.2–8.8 ppm) and piperazine methylene groups (δ 3.1–4.0 ppm) .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and pyrimidine moieties). Monoclinic crystal systems (space group P21/c) are common, with unit cell parameters a ≈ 9.99 Å, b ≈ 9.98 Å, c ≈ 31.20 Å .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 657.2398) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Substituent Effects :
    • Pyrimidine Ring : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 6-position enhance metabolic stability by reducing CYP450-mediated oxidation .
    • Piperazine Carboxamide : N-Phenyl substitution improves blood-brain barrier permeability, while morpholine derivatives increase solubility .
  • Methodology :
    • Synthesize analogs via parallel combinatorial chemistry.
    • Test in vitro potency (e.g., enzyme inhibition IC50_{50}) and ADME properties (e.g., microsomal stability assays) .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

  • Orthogonal Assays : Validate target engagement using both biochemical (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays.
  • Structural Validation : Compare X-ray co-crystal structures of the compound bound to its target (e.g., kinase domains) to confirm binding modes .
  • Data Normalization : Account for assay-specific variables (e.g., ATP concentrations in kinase assays) using standardized controls .

Methodological: What computational strategies predict the compound’s binding mode and off-target risks?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine D2_2 receptors). Prioritize poses with hydrogen bonds to the carboxamide group and π-π stacking with the pyrimidine ring .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and conformational flexibility .
  • Off-Target Screening : Employ SwissTargetPrediction or SEA to identify potential off-targets (e.g., serotonin receptors) .

Advanced: What strategies enhance metabolic stability without compromising potency?

  • Introduce Fluorine : Replace propoxy groups with trifluoromethyl (-CF3_3) to block oxidative metabolism at the pyrimidine 6-position .
  • Isosteric Replacement : Substitute the piperazine ring with a tetrahydroisoquinoline scaffold to reduce CYP3A4-mediated N-dealkylation .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to improve oral bioavailability .

Methodological: How to design experiments to validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein in lysates or live cells after compound treatment .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with the target, followed by LC-MS/MS identification .

Advanced: What are the key considerations for scaling up synthesis from milligrams to grams?

  • Reaction Optimization : Transition from batch to continuous flow reactors to improve heat transfer and reduce side reactions .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .

Methodological: How to analyze the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in preclinical models?

  • In Vivo PK Studies : Administer the compound intravenously/orally to rodents; collect plasma at intervals for LC-MS/MS analysis to calculate AUC, Cmax_{max}, and half-life .
  • PD Biomarkers : Corrogate plasma concentrations with target modulation (e.g., receptor occupancy via PET imaging) .

Advanced: How can researchers leverage crystallographic data to overcome solubility challenges?

  • Co-Crystallization : Co-crystallize the compound with cyclodextrins or co-formers (e.g., succinic acid) to enhance aqueous solubility while maintaining crystallinity .
  • Polymorph Screening : Use high-throughput crystallization robots to identify metastable polymorphs with improved dissolution rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.